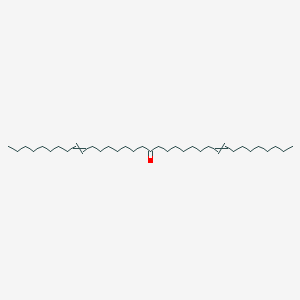
(9E,26E)-pentatriaconta-9,26-dien-18-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E,26E)-pentatriaconta-9,26-dien-18-one is a natural compound that belongs to the class of polyunsaturated ketones. This compound is found in various marine organisms, including sponges and soft corals. The unique structure of this compound makes it an interesting target for scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (9E,26E)-pentatriaconta-9,26-dien-18-one involves a series of reactions starting from commercially available starting materials.
Starting Materials
1-decene, 1-octadecene, 2-butyne, sodium hydroxide, sodium hydride, acetic anhydride, sulfuric acid, chromic acid, sodium borohydride, acetic acid, hydrochloric acid, magnesium sulfate, ethyl acetate, methanol, wate
Reaction
1. Synthesis of (9E)-1-decene-9-ol: 1-decene is reacted with sodium hydroxide in methanol to form (9E)-1-decene-9-ol., 2. Synthesis of (9E)-1-decene-9-al: (9E)-1-decene-9-ol is oxidized with chromic acid to form (9E)-1-decene-9-al., 3. Synthesis of (9E,26E)-1,9,26-nonatriene: (9E)-1-decene-9-al is reacted with 2-butyne in the presence of sodium hydride to form (9E,26E)-1,9,26-nonatriene., 4. Synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one: (9E,26E)-1,9,26-nonatriene is reacted with acetic anhydride in the presence of sulfuric acid to form (9E,26E)-pentatriaconta-9,26-dien-18-one., 5. Purification of (9E,26E)-pentatriaconta-9,26-dien-18-one: (9E,26E)-pentatriaconta-9,26-dien-18-one is purified using sodium borohydride reduction, followed by acidification with hydrochloric acid and extraction with ethyl acetate. The organic layer is washed with water and dried over magnesium sulfate, and the solvent is removed under reduced pressure to obtain the final product.
Mechanism Of Action
The mechanism of action of (9E,26E)-pentatriaconta-9,26-dien-18-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB signaling pathway and the MAPK signaling pathway. The modulation of these signaling pathways results in the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
(9E,26E)-pentatriaconta-9,26-dien-18-one has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Advantages And Limitations For Lab Experiments
One of the advantages of using (9E,26E)-pentatriaconta-9,26-dien-18-one in lab experiments is its unique structure, which makes it an interesting target for scientific research. Another advantage of using this compound in lab experiments is its potential biological activities, which make it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for scientific research.
Future Directions
There are many future directions for the scientific research of (9E,26E)-pentatriaconta-9,26-dien-18-one. One future direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including inflammatory disorders and cancer. Another future direction is the investigation of the mechanism of action of this compound, which may provide insights into the development of new therapeutic agents. Additionally, the investigation of the structure-activity relationship of this compound may lead to the development of more potent and selective analogs.
Scientific Research Applications
(9E,26E)-pentatriaconta-9,26-dien-18-one has been the subject of various scientific studies due to its unique structure and potential biological activities. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. The anti-inflammatory activity of this compound makes it a potential therapeutic agent for the treatment of various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease. The anti-tumor activity of this compound makes it a potential therapeutic agent for the treatment of various types of cancer, including breast cancer and lung cancer.
properties
IUPAC Name |
(9E,26E)-pentatriaconta-9,26-dien-18-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17+,20-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWJCAQSYMXGH-XPWSMXQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)CCCCCCC/C=C/CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9E,26E)-pentatriaconta-9,26-dien-18-one | |
CAS RN |
1540-84-7 |
Source


|
| Record name | 9,26-Pentatriacontadien-18-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

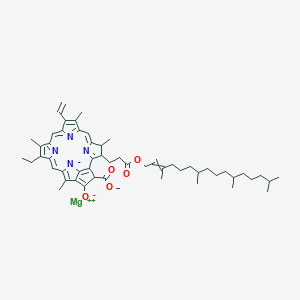
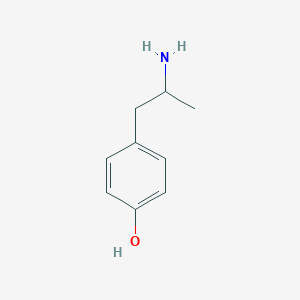
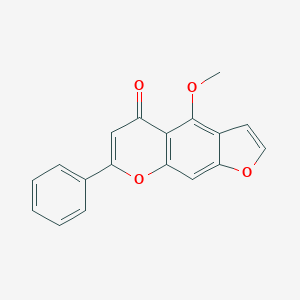
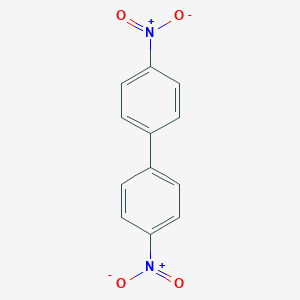
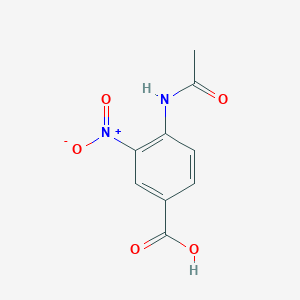
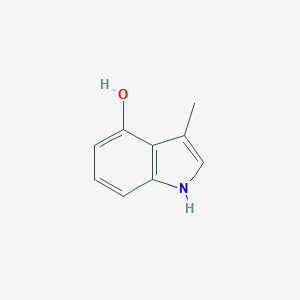
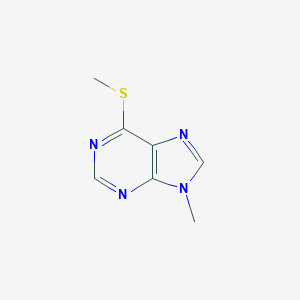
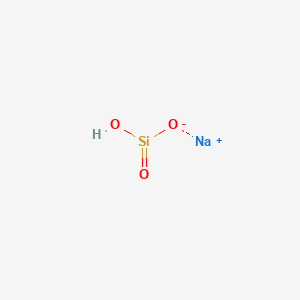
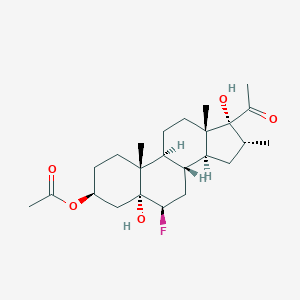
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
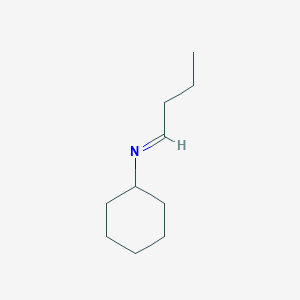
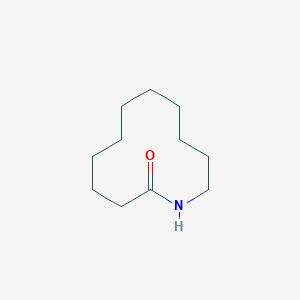
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)